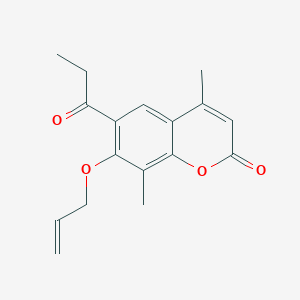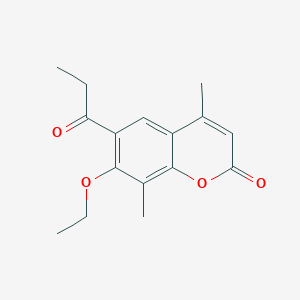![molecular formula C17H16N4OS B293375 2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B293375.png)
2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether, also known as NPTMD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NPTMD is a derivative of the triazolothiadiazole family, which has been extensively studied for their biological activities.
作用机制
The mechanism of action of 2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether has also been found to interact with specific proteins that are involved in the formation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether has also been found to inhibit the migration and invasion of cancer cells, which are key processes in the metastasis of cancer. In addition, 2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether has been found to reduce the levels of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether has several advantages as a research tool. It is a potent inhibitor of cancer cell growth and proliferation, and it has shown promising results in the treatment of Alzheimer's disease. However, there are also limitations to its use. 2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, the synthesis of 2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether is complex and time-consuming, which may limit its availability for research purposes.
未来方向
There are several future directions for the study of 2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether. One potential area of research is the optimization of the synthesis method to increase the yield and purity of the product. Another area of research is the investigation of the mechanism of action of 2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether, which may lead to the development of more effective cancer treatments and Alzheimer's disease therapies. Finally, the potential side effects of 2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether should be further studied to ensure its safety for use in scientific research.
合成方法
2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether can be synthesized through a multi-step process involving the reaction of naphthalene with propyl bromide, followed by the reaction with triazole and thiourea. The final product is obtained through the reaction with methyl iodide. The synthesis method has been optimized to increase the yield and purity of the product.
科学研究应用
2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether has also shown promising results in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
属性
分子式 |
C17H16N4OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
6-(naphthalen-2-yloxymethyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H16N4OS/c1-2-5-15-18-19-17-21(15)20-16(23-17)11-22-14-9-8-12-6-3-4-7-13(12)10-14/h3-4,6-10H,2,5,11H2,1H3 |
InChI 键 |
PKMZTSOSCGOVEJ-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)COC3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
CCCC1=NN=C2N1N=C(S2)COC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



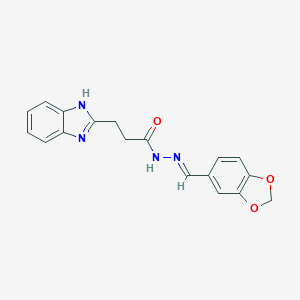
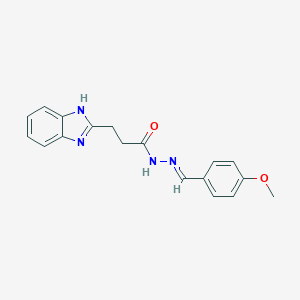
![8-acetyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293296.png)
![2-[(4-chlorophenyl)(hydroxy)methyl]-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293298.png)
![methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293299.png)

![5-Methyl-3-(4-methylphenyl)-6-prop-2-enylfuro[3,2-g]chromen-7-one](/img/structure/B293303.png)
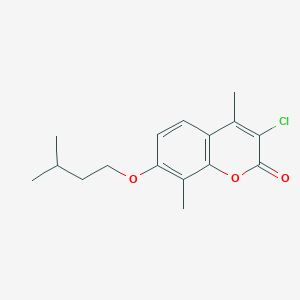
![3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B293307.png)
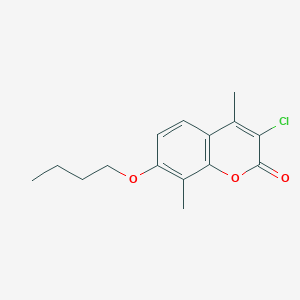
![3-ethyl-2-(4-methoxybenzoyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293313.png)

